molecular formula C15H18ClN3O2 B2401289 2-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(4-methoxyphenyl)acetonitrile CAS No. 923176-59-4

2-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(4-methoxyphenyl)acetonitrile

Cat. No. B2401289
CAS RN: 923176-59-4
M. Wt: 307.78
InChI Key: CGOHNOHJTOYYLD-UHFFFAOYSA-N
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Description

The compound “2-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(4-methoxyphenyl)acetonitrile” is a derivative of a series of compounds synthesized in a study . These compounds were evaluated for their in vitro antimicrobial and anticancer activities .


Synthesis Analysis

The compound was synthesized as part of a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives . The chemical structures of these compounds were confirmed by physicochemical and spectral characteristics .

Scientific Research Applications

Antifungal Activity

Compounds related to 2-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(4-methoxyphenyl)acetonitrile have been studied for their antifungal properties. For instance, α-alkoxyimino-[1-(4-methylpiperazino-1-yl)carbonylmethyl-1H-benzimidazol-2-yl] acetonitriles, synthesized from similar components, showed significant antifungal activities against Sclerotinia sclerotiorum and Botrytis cinerea, exceeding that of the standard antifungal agent carbendazim (Qing Jin et al., 2015).

Synthesis and Physical Properties

Research on related compounds includes the synthesis of pentadentate ligands and their Cu(II) complexes, exploring their physical properties. The process involved compounds similar to 2-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(4-methoxyphenyl)acetonitrile, investigating their electrochemical and electron paramagnetic spectral studies, and antiferromagnetic interactions (S. Sujatha et al., 2000).

Lipophilicity and Drug Affinity

The lipophilicity of derivatives, including compounds resembling 2-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(4-methoxyphenyl)acetonitrile, was measured to establish a correlation with their affinity for α-adrenoceptors. This research aids in understanding the relationship between chemical structure and biological activity (K. Kulig & B. Malawska, 2009).

Tocolytic Activity

A compound structurally similar to 2-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(4-methoxyphenyl)acetonitrile demonstrated significant inhibition of uterine smooth muscle contractions in non-pregnant rats, suggesting potential tocolytic (labor-suppressing) activity (Okunrobo O. Lucky & Owolabi J. Omonkhelin, 2009).

Antihypertensive and Antiarrhythmic Effects

Research into 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, similar to 2-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(4-methoxyphenyl)acetonitrile, revealed compounds with notable antiarrhythmic and antihypertensive activities. These effects are linked to their alpha-adrenolytic properties, which are influenced by the presence of specific moieties in their structure (Barbara Malawska et al., 2002).

properties

IUPAC Name

2-[4-(2-chloroacetyl)piperazin-1-yl]-2-(4-methoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O2/c1-21-13-4-2-12(3-5-13)14(11-17)18-6-8-19(9-7-18)15(20)10-16/h2-5,14H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGOHNOHJTOYYLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C#N)N2CCN(CC2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(4-methoxyphenyl)acetonitrile

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